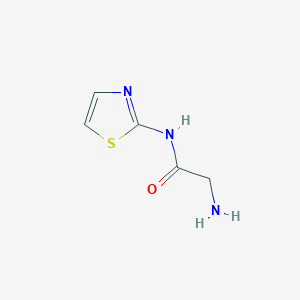

2-amino-N-(1,3-thiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRRHVNPKGSGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Substitution on the Phenyl Ring:the Electronic and Steric Properties of Substituents on the Phenyl Ring Are Critical Determinants of Activity.

In one study, it was found that for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, there was a clear correlation between the size of nonpolar substituents at the para-position of a linked scaffold and the resulting activity. nih.gov

The best compounds in that series featured hydrophobic aliphatic chains or a bulky iodine atom. nih.gov

For a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives, substituting the terminal phenyl ring with an ortho-chlorine moiety resulted in the most active derivative against HeLa cells. sid.ir

Modification of the Terminal Amino Group:the Terminal Amino Group on the Phenyl Ring Serves As a Key Attachment Point for Further Modifications to Explore the Chemical Space and Improve Activity.

In the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, this amino group was acylated or sulfonylated. researchgate.net

Replacing the acetamide (B32628) with a benzenesulfonamide group led to a new family of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides with enhanced potency. nih.gov Further optimization of the substitution pattern on this benzenesulfonamide ring led to an even more potent lead compound. nih.gov

These iterative modifications, guided by SAR, have successfully enhanced the potency of the initial lead compounds, demonstrating the effectiveness of targeted optimization strategies for this chemical class. researchgate.netnih.gov

| Molecular Region Modified | Specific Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Acetamide Group | Replacement with Benzenesulfonamide | Enhanced anticancer potency. | nih.gov |

| Phenyl Ring | Addition of hydrophobic aliphatic chains or iodine at para-position | Increased anticancer activity. | nih.gov |

| Phenyl Ring | Addition of ortho-chlorine substituent | Most potent cytotoxic activity against HeLa cells in its series. | sid.ir |

| Terminal Amino Group | Acylation / Sulfonylation | Provided a handle for introducing diverse groups to improve potency. | researchgate.netnih.gov |

Structure Activity Relationship Sar Investigations of 2 Amino N 1,3 Thiazol 2 Yl Acetamide Analogs

Influence of Substituents on the Thiazole (B1198619) Ring

The thiazole ring is a crucial pharmacophore in numerous biologically active compounds. nih.govnih.govmdpi.comacs.orgscholarsresearchlibrary.comglobalresearchonline.netderpharmachemica.comresearchgate.netajrconline.org Modifications to this ring system in analogs of 2-amino-N-(1,3-thiazol-2-yl)acetamide have profound effects on their biological profiles, particularly in the context of anticancer and antimicrobial activities. nih.govmdpi.comresearchgate.net

Research has shown that the nature of substituents at positions 4 and 5 of the thiazole ring is a key determinant of potency and selectivity. For instance, in the pursuit of anticancer agents, aromatic substitutions on the thiazole ring have been found to be more beneficial than aliphatic substitutions. nih.gov Specifically, 2-amino-4-phenylthiazole (B127512) derivatives have demonstrated notable antiproliferative activity against various cancer cell lines, including A549, HeLa, and HT29. nih.gov One study highlighted a compound that was particularly effective against HT29 cells, with an IC50 value of 2.01 µM. nih.gov

The electronic properties of the substituents also play a critical role. The introduction of electron-withdrawing groups, such as nitro and fluoro groups at the para-position of a phenyl substituent on the thiazole ring, has been shown to maximize antibacterial and antifungal activities. nih.gov Conversely, other studies suggest that electron-donating groups, like methoxy (B1213986), on a phenyl ring attached to the thiazole can be advantageous for antituberculosis, antibacterial, and antifungal activities. nih.gov The presence of a halogen, such as chlorine, on the thiazole ring has been associated with a decrease in activity in some series of compounds. nih.gov

Furthermore, the introduction of bulky or specific functional groups can modulate activity. For example, a 2-ureidothiazole scaffold, where the benzene (B151609) and thiazole rings are present and a methane (B114726) function is removed, was found to be important for antitumor activity. nih.gov In another study, the presence of a 4-chlorophenyl group at the 4-position of the thiazole ring was a common feature in a series of potent antimicrobial agents. researchgate.net

| Substitution Position | Substituent Type | Effect on Bioactivity | Reference |

| 4 | Phenyl | Increased antiproliferative activity | nih.gov |

| 4 | 4-Chlorophenyl | Potent antimicrobial activity | researchgate.net |

| 4/5 | Aromatic vs. Aliphatic | Aromatic substitution improved antitumor activity | nih.gov |

| Phenyl substituent | p-Nitro, p-Fluoro | Maximized antibacterial and antifungal activity | nih.gov |

| Phenyl substituent | Methoxy | Advantageous for antituberculosis, antibacterial, and antifungal activities | nih.gov |

| Thiazole Ring | Chlorine | Decreased activity in some anticancer series | nih.gov |

Effects of Modifications to the Acetamide (B32628) Moiety

The acetamide moiety, -NHC(=O)CH₂-, is a critical component of the this compound scaffold, and its modification has been a key strategy in SAR studies. mdpi.comnih.govijpsr.com The conversion of the 2-amino group of the thiazole to an amide is a common step in the synthesis of more potent derivatives. nih.govresearchgate.net

The length of the acyl chain attached to the 2-amino group has been shown to influence antitumor activity. For example, extending the acyl chain from an acetamido (two carbons) to a propanamido (three carbons) function on the 2-aminothiazole (B372263) core resulted in improved antitumor activity. nih.gov The nature of the substituent on the amide nitrogen also plays a significant role. Arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole showed a remarkable increase in antiproliferative activity compared to their alkylamido counterparts, with IC50 values in the range of 0.2-1 µM. nih.gov

Complete replacement of the acetamide group with other functionalities has also been explored. For instance, substituting the acetamide group with an alkylurea moiety led to a series of derivatives with potent antiproliferative activity against several human cancer cell lines. nih.gov In another approach, the chloroacetamide intermediate, 2-chloro-N-(thiazol-2-yl)acetamide, serves as a versatile precursor for synthesizing a variety of derivatives by reacting it with different secondary amines or phenols, leading to compounds with significant antimicrobial activity. nih.govijpsr.com

| Modification | Resulting Moiety | Impact on Bioactivity | Reference |

| Acyl chain extension | Propanamido | Improved antitumor activity over acetamido | nih.gov |

| N-substitution | Arylamido | Increased antiproliferative activity over alkylamido | nih.gov |

| Moiety replacement | Alkylurea | Potent antiproliferative activity | nih.gov |

| Reaction with phenols | Aryloxyacetamide | Significant antimicrobial activity | ijpsr.com |

| Reaction with secondary amines | N-substituted aminoacetamide | Good anti-proliferative effects | nih.gov |

Role of Linker and Connecting Moieties in Bioactivity

The rigidity and length of this linker are important factors. For instance, the use of a thiazole-2-acetamide moiety as a rigid heterocyclic linker has been a successful strategy in the design of tubulin polymerization inhibitors. nih.gov In these designs, the trimethoxy phenyl moiety of known inhibitors like combretastatin (B1194345) A-4 was replaced with a chalcone (B49325) moiety, and the cis-alkene linker was substituted with the thiazole-2-acetamide linker. nih.gov This modification aimed to improve binding to the colchicine (B1669291) binding site of tubulin. nih.gov

The nature of the group connecting to the acetamide linker also has a profound impact. In a series of antimicrobial compounds, 2-(thiazolidin-2,4-dion-3-yl)-N-(thiazol-2-yl)acetamides were synthesized, where the thiazolidinedione heterocycle was linked to the acetamide. nih.gov Further derivatization at the fifth position of the thiazolidinedione ring with various aromatic and heteroaromatic aldehydes through Knoevenagel condensations led to compounds with significant antibacterial and antifungal activities. nih.gov This highlights the importance of the interplay between the linker and the connected moieties in achieving desired biological effects.

Identification of Key Pharmacophoric Features for Targeted Activities

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.govacs.org For this compound and its analogs, several key pharmacophoric features have been identified for various targeted activities, primarily as anticancer and antimicrobial agents.

A fundamental pharmacophoric element is the 2-aminothiazole scaffold itself, which is a common feature in a wide range of biologically active compounds. nih.govmdpi.comscholarsresearchlibrary.comglobalresearchonline.netnih.gov For anticancer activity, particularly as kinase inhibitors, the 2-aminothiazole core often serves as a hinge-binding motif. For instance, in the design of Aurora kinase inhibitors, the substituted thiazole ring can act as a pharmacophore or a spacer group. acs.org

For tubulin polymerization inhibitors, a pharmacophore model often includes a trimethoxy phenyl moiety (or a bioisostere like a chalcone) as ring A, a thiazole or 4-phenylthiazole (B157171) moiety as ring B, and the thiazole-2-acetamide as a rigid linker connecting them. nih.gov The interactions are typically hydrophobic for ring A and a combination of hydrophobic and hydrophilic for ring B. nih.gov

In the context of antimicrobial activity, SAR studies suggest that a combination of a halogen or methoxy substituent on a phenyl ring attached to the thiazole, along with the thiazole ring itself, is crucial. nih.gov Furthermore, the presence of specific moieties like a morpholinyl ring can be advantageous. nih.gov For some antibacterial agents, the ability of the molecule to inhibit the formation of bacterial biofilms is an important feature, and this has been observed in certain thiazolyl-thiourea derivatives. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Amino N 1,3 Thiazol 2 Yl Acetamide Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Molecular docking studies on derivatives of 2-amino-N-(1,3-thiazol-2-yl)acetamide have been conducted to predict their binding affinities and binding modes with various protein targets. For instance, in a study involving 2-aminothiazole (B372263) derivatives, a docking score of -6.64 kcal/mol was reported against an oxidoreductase protein, indicating a strong binding affinity. researchgate.net Another study on different 2-amino thiazole (B1198619) derivatives designed as potential aurora kinase inhibitors showed one compound with a high docking score of -9.67. acs.org

Similarly, docking studies of benzothiazole (B30560) derivatives containing the acetamide (B32628) linkage against DNA gyrase have been performed to understand their potential as antimicrobial agents. researchgate.neteurekaselect.com The binding scores from these simulations often correlate well with experimental biological activities. researchgate.neteurekaselect.com For example, compounds with better docking scores also demonstrated significant antibacterial and antifungal properties. eurekaselect.com

Table 1: Predicted Binding Affinities of this compound Derivatives against Various Targets

| Derivative Class | Target Protein | Predicted Binding Affinity (Docking Score) |

| 2-Aminothiazole derivative | Oxidoreductase (PDB: 2CDU) | -6.64 kcal/mol researchgate.net |

| 2-Amino thiazole derivative | Aurora kinase (PDB: 1MQ4) | -9.67 acs.org |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | DNA gyrase (PDB: 3G75) | Not explicitly stated, but showed good antimicrobial potential eurekaselect.com |

| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | DNA gyrase (PDB: 3G75) | Not explicitly stated, but showed good antimicrobial potential eurekaselect.com |

The stability of the ligand-protein complex is governed by various intermolecular interactions, primarily hydrogen bonds and hydrophobic interactions. Computational analyses have elucidated these interactions for thiazole and acetamide derivatives.

In studies of N-(thiazol-2-yl)acetamide, the crystal structure is stabilized by N—H⋯N and C—H⋯O hydrogen bonds. researchgate.net Molecular docking simulations of other acetamide-linked derivatives have identified specific amino acid residues involved in these interactions. For example, interactions with residues such as THR26, HIS41, GLY143, and CYS145 have been observed. mdpi.com In some cases, hydrogen bonds are formed between the carbonyl group of the acetamide linker and the amino acid residues of the target protein. mdpi.com

Hydrophobic interactions also play a crucial role. In one study, amino acid residues like THR26, HIS41, GLY143, CYS145, and MET165 were involved in hydrophobic interactions with a docked ligand. mdpi.com The thiazole ring itself can participate in interactions, as seen in a study where the mean plane of the acetamide group formed a dihedral angle of 12.32 (5)° with the thiazole ring. nih.gov

Table 2: Key Intermolecular Interactions for Thiazole and Acetamide Derivatives

| Compound/Derivative Class | Interacting Residues/Atoms | Type of Interaction |

| N-(Thiazol-2-yl)acetamide | N—H⋯N, C—H⋯O | Hydrogen Bonding researchgate.net |

| Acetamide-linked benzofuran-1,2,4-triazoles | THR26, HIS41, GLY143, CYS145 | Hydrogen Bonding, Hydrophobic Interactions mdpi.com |

| 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide | N1—H1N1···N2 | Hydrogen Bonding nih.gov |

| 2-Aminothiazole derivative | Ile155, Gly156, Ser157, Ile160, Cys242, Ile243, Gly244 | Not specified, but involved in binding to NADPH Oxidase researchgate.net |

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov Such studies have been performed on related acetamide and thiazole-containing compounds to analyze their electronic properties. nih.govnih.gov

DFT calculations using the B3LYP functional have been used to optimize the geometry and analyze the vibrational frequencies of similar molecules. nih.gov These theoretical studies can provide insights into the distribution of electron density and the locations of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov For some donor-acceptor systems, quantum-chemical calculations have shown that electronic transitions can have a charge transfer character, where electrons move from a donor part of the molecule to an acceptor part. nih.gov The structure of acetamide and its hydrogen-bonded complexes with water have also been studied using DFT, providing information on the geometrical parameters of hydrogen bonds and binding energies. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. For derivatives of this compound, MD simulations have been used to assess the stability of the ligand-protein complex predicted by molecular docking. acs.orgresearchgate.net

In a study of 2-amino thiazole derivatives as aurora kinase inhibitors, a 100 ns MD simulation was performed on the compound with the best docking score to evaluate the stability of its interaction with the protein's active site. acs.org Similarly, MD simulations of 1,3,4-thiadiazole (B1197879) acetamide derivatives as potential antimycobacterial agents confirmed the stability of the selected derivatives within the target protein's binding site. researchgate.net These simulations often show minimal fluctuations in the ligand-receptor complex, indicating a stable binding. researchgate.net

In Silico Pharmacokinetic Predictions Relevant to Distribution and Metabolism (excluding human clinical data)

In silico methods are valuable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. For various thiazole and acetamide derivatives, software like pre-ADMET has been used to evaluate properties such as human intestinal absorption (HIA), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. ijper.orgnih.gov

Studies on 2-aminothiazole derivatives have predicted significant pharmacokinetic properties, such as high protein binding and low skin permeability. researchgate.net In silico toxicity predictions can also be performed to estimate potential adverse effects. For example, some N-substituted-1,3,4-thiadiazol-2-amine derivatives were predicted to be inactive for hepatotoxicity and carcinogenicity. researchgate.net

Table 3: Predicted In Silico Pharmacokinetic Properties of Thiazole/Acetamide Derivatives

| Derivative Class | Predicted Property | Method/Software |

| Pyrrole-Based Heterocyclic Amino Acid Derivatives | Human Intestinal Absorption (HIA), log P, Plasma Protein Binding (PPB), Blood-Brain Barrier penetration (BBB), Skin Permeability (SP) | pre-ADMET ijper.org |

| 2-Aminothiazole derivatives | High protein binding, negligible concentration in brain, low skin permeability | Not specified researchgate.net |

| Substituted phenyl and furan (B31954) ring containing thiazole Schiff base derivatives | ADMET properties | Not specified nih.gov |

| N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives | Toxicity parameters (hepatotoxicity, carcinogenicity, etc.) | ProTox-II researchgate.net |

Protein-Ligand Interaction Analysis for Target Identification

A key application of computational modeling is the identification of potential biological targets for a given compound. mdpi.com By docking a molecule against a panel of known protein structures, it is possible to hypothesize its mechanism of action.

For derivatives of this compound, molecular docking has been used to identify potential targets. For instance, derivatives have been docked against DNA gyrase, suggesting a potential role as antibacterial agents. researchgate.neteurekaselect.com Other studies have identified oxidoreductases and aurora kinases as potential targets for different 2-aminothiazole derivatives. researchgate.netacs.org This approach is a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents. mdpi.com

Design and Synthesis of Advanced 2 Amino N 1,3 Thiazol 2 Yl Acetamide Based Chemical Entities

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a parent molecule.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. A notable example is the development of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold itself, which emerged from modifications of thiazolidinedione (TZD) structures. researchgate.net By replacing the thiazolidinedione moiety with a 2-aminothiazole (B372263) ring, researchers created a new class of compounds with potent anticancer activity against both sensitive and resistant cancer cell lines. researchgate.net Another example involves replacing the 2-aminoimidazole ring of the natural product girolline with a 2-aminothiazole ring, which resulted in some of the most potent compounds in that series. nih.gov

Bioisosteric replacement focuses on substituting atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, aiming to enhance the compound's pharmacological profile. mdpi.com In the context of the 2-aminothiazole scaffold, several bioisosteric modifications have been explored:

Thiazole (B1198619) to Oxazole: The isosteric replacement of the 2-aminothiazole (2-AMT) core with 2-aminooxazole (2-AMO) has been investigated to improve physicochemical properties. Oxazole derivatives were found to be significantly more hydrophilic and water-soluble than their thiazole counterparts, which can be advantageous for drug development. mdpi.com This modification led to a significant improvement in antimycobacterial activity. mdpi.com

Thiazole to Thiadiazole: In the development of kinase inhibitors, a switch from an aminothiazole to an aminothiadiazole scaffold was explored. However, in this specific case, the modification led to a loss in potency, highlighting that the effects of bioisosteric replacement are highly context-dependent. nih.gov

2-Aminothiazole as a Bioisostere: The 2-aminothiazole scaffold itself can act as a bioisostere for other groups. In the design of certain kinase inhibitors, it was found to be a suitable replacement for a C2-phenylamino group in a pyrimidine (B1678525) core, demonstrating its versatility in mimicking the binding interactions of different chemical moieties. nih.gov

| Original Scaffold/Group | Bioisosteric Replacement | Rationale / Outcome | Reference |

|---|---|---|---|

| 2-Aminothiazole | 2-Aminooxazole | Increased hydrophilicity and water solubility; improved antimycobacterial activity. | mdpi.com |

| 2-Aminoimidazole (in Girolline) | 2-Aminothiazole | Improved biological profile and potency. | nih.gov |

| Aminothiazole | Aminothiadiazole | Explored for kinase inhibition, but resulted in a loss of potency in the tested series. | nih.gov |

Hybrid Molecule Design Incorporating the Thiazole-Acetamide Motif

Hybrid molecule design involves covalently linking two or more pharmacophores to create a single molecule with the potential for enhanced affinity, improved selectivity, or a multi-target mechanism of action. The 2-amino-N-(1,3-thiazol-2-yl)acetamide motif has been successfully incorporated into various hybrid structures to explore new therapeutic applications.

One prominent strategy is the combination of the thiazole-acetamide core with a piperazine (B1678402) ring, a common fragment in many biologically active compounds. Researchers have synthesized novel series of N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamides and evaluated their anticancer activities. researchgate.net For instance, reacting 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with various substituted piperazine derivatives yielded compounds with strong activity against glioma and lung carcinoma cell lines. researchgate.net One derivative, in particular, was found to be three times more active than the reference drug cisplatin against C6 glioma cells. researchgate.net

Another approach involves creating hybrids by linking the thiazole core to other heterocyclic systems known for their biological relevance. Examples include:

Pyridazinone-Thiazole Hybrids: A series of hybrids with an amide linkage connecting pyridazinone and thiazole moieties were developed as anticonvulsant agents. nih.gov

Triazole-Thiazole Hybrids: The thiazole ring has been combined with 1,2,3-triazoles to generate compounds with antimicrobial properties. mdpi.com

Pyridine-Thiazole Hybrids: These hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

The hybridization approach was explicitly used to design N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives by combining the 4-(4-chlorophenyl)thiazole-2-amide and phenylacetamide pharmacophores, resulting in compounds with potent cytotoxic activity against cervical cancer cells. sid.ir

| Hybrid Structure Component 1 | Hybrid Structure Component 2 | Linker | Targeted Biological Activity | Reference |

|---|---|---|---|---|

| Thiazole-Acetamide | Substituted Piperazine | Direct | Anticancer (Glioma, Lung Carcinoma) | researchgate.net |

| Thiazole | Pyridazinone | Acetamide | Anticonvulsant | nih.gov |

| 4-(4-chlorophenyl)thiazole | Phenylacetamide | Acetamide | Anticancer (Cervical, Glioblastoma) | sid.ir |

| Thiazole | Pyridine | Various | Anticancer | nih.gov |

Lead Optimization Strategies for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery where an active "lead" compound is systematically modified to improve its therapeutic characteristics, such as potency, selectivity, and pharmacokinetic properties. danaher.com For the this compound family, extensive structure-activity relationship (SAR) studies have guided these optimization efforts.

A key lead compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, was identified as having significant anticancer activity. researchgate.netnih.gov Subsequent optimization focused on modifying three key regions of the molecule: the acetamide function, the substitution pattern of the phenyl ring, and the terminal amino group.

Future Perspectives and Research Challenges in 2 Amino N 1,3 Thiazol 2 Yl Acetamide Research

Exploration of Novel Biological Targets and Therapeutic Areas

The 2-aminothiazole (B372263) nucleus is a well-established pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govnih.gov Future research concerning 2-amino-N-(1,3-thiazol-2-yl)acetamide will likely extend beyond these known areas to uncover novel biological targets and expand its therapeutic potential.

Initial research has shown that derivatives of the 2-aminothiazole family can act on a variety of molecular targets. In oncology, for instance, these compounds have been identified as inhibitors of tubulin polymerization, kinases such as PI3K/AkT, and histone deacetylases (HDAC), all of which are critical pathways in cancer cell proliferation and survival. nih.govresearchgate.net The exploration of other kinases and signaling pathways affected by this compound could reveal new opportunities for targeted cancer therapies.

Beyond cancer, the scaffold shows promise in neurology and infectious diseases. nih.govresearchgate.net For example, certain 2-aminothiazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.gov Furthermore, the potential to inhibit microbial targets remains a significant area of interest, especially in an era of growing antibiotic resistance. nih.govacs.org Future studies could focus on identifying novel bacterial or viral enzymes that are selectively inhibited by this compound, potentially leading to the development of new anti-infective agents.

| Therapeutic Area | Potential Biological Target | Reference |

|---|---|---|

| Oncology | Tubulin, PI3K/AkT Pathway, HDAC, Receptor Tyrosine Kinases | nih.govresearchgate.net |

| Infectious Diseases | Bacterial DNA Gyrase, Viral Helicases, Biofilm Formation | researchgate.netnih.govacs.org |

| Neurology | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | nih.gov |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | nih.gov |

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-aminothiazole derivatives, including this compound, has traditionally relied on methods like the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com While effective, these classical methods can involve harsh reagents and multiple steps. A key research challenge is the development of more efficient, cost-effective, and environmentally friendly synthetic strategies.

Recent advancements have focused on one-pot synthesis protocols and the use of green catalysts. rsc.orgresearchgate.net For example, methods utilizing trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source have been developed to replace more toxic reagents like iodine. rsc.org The use of novel, magnetically separable nanocatalysts also represents a significant step towards sustainability, allowing for easy recovery and reuse of the catalyst. rsc.org Furthermore, solid-phase synthesis approaches are being explored to simplify purification and allow for the rapid generation of libraries of 2-aminothiazole derivatives for screening purposes. rsc.org Future research will likely focus on refining these methods, exploring microwave-assisted and flow chemistry techniques to reduce reaction times and improve yields, and utilizing bio-catalysis to create more sustainable synthetic pathways.

| Synthetic Strategy | Key Features | Reference |

|---|---|---|

| Catalyzed Hantzsch Synthesis | Uses catalytic amounts of iodine with an iron co-catalyst for in situ generation of α-iodoketones. | researchgate.net |

| Green Halogen Source | Employs trichloroisocyanuric acid (TCCA) as a safer alternative to elemental halogens. | rsc.org |

| Magnetic Nanocatalysis | Facilitates easy catalyst separation and recycling, improving sustainability. | rsc.org |

| Solid-Phase Synthesis | Enables high-throughput synthesis and purification of compound libraries. | rsc.org |

| One-Pot Reactions | Combines multiple synthetic steps into a single procedure, increasing efficiency. | rsc.org |

Integration of Multi-Omics and High-Throughput Screening in Compound Discovery

The discovery of new therapeutic applications for this compound and its analogues will be significantly accelerated by the integration of modern drug discovery platforms. High-throughput screening (HTS) is essential for rapidly evaluating large libraries of thiazole (B1198619) derivatives against a multitude of biological targets. umn.eduenamine.net HTS facilities utilize a range of assay technologies, including fluorescence, luminescence, and surface plasmon resonance, to identify "hit" compounds that interact with a target of interest. umn.eduenamine.net

However, the 2-aminothiazole scaffold has been noted as a potential "frequent hitter" in biophysical binding assays, meaning it can show non-specific binding to multiple proteins. nih.gov This promiscuity necessitates careful validation of initial screening hits. Computational and in silico screening methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are critical for triaging hits and prioritizing compounds for further development. uwm.edumdpi.com These tools can predict the binding affinity and mode of interaction between a ligand and its target, helping to rationalize observed activities and guide the design of more potent and selective analogues. nih.gov

The integration of multi-omics approaches (genomics, proteomics, metabolomics) will offer a more holistic understanding of the compound's mechanism of action. By analyzing changes in gene expression, protein levels, and metabolic profiles in cells treated with this compound, researchers can identify the specific pathways and networks modulated by the compound, potentially uncovering novel targets and biomarkers.

Research into Resistance Mechanisms and Strategies to Overcome Them (from a molecular and preclinical perspective)

A major challenge in the clinical application of anticancer and antimicrobial agents is the development of drug resistance. nih.govnih.gov For thiazole-based compounds, resistance can emerge through various molecular mechanisms. In cancer, this can include the upregulation of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell, or mutations in the target protein that prevent the drug from binding effectively. nih.govfrontiersin.org In infectious diseases, bacteria can acquire resistance through enzymatic degradation of the drug, target modification, or by forming biofilms that are less permeable to antimicrobial agents. nih.govacs.org

Future preclinical research must focus on elucidating the specific resistance mechanisms relevant to this compound. This involves long-term cell culture studies to generate resistant cell lines and subsequent genomic and proteomic analysis to identify the molecular changes responsible for the resistant phenotype.

Strategies to overcome resistance are a critical area of investigation. One promising approach is molecular hybridization, where the 2-aminothiazole scaffold is combined with other pharmacophores to create a single molecule with multiple mechanisms of action. acs.org This can help to circumvent resistance and may also enhance therapeutic efficacy. Another strategy involves designing derivatives that are not substrates for efflux pumps or that can effectively penetrate bacterial biofilms. frontiersin.org Investigating the use of this compound in combination with other drugs is also a key future direction, as this can create synergistic effects and reduce the likelihood of resistance emerging.

Advanced Structural Biology Studies for Target-Ligand Complex Elucidation

A detailed understanding of how this compound interacts with its biological targets at an atomic level is fundamental for rational drug design and optimization. Advanced structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for elucidating the three-dimensional structure of target-ligand complexes.

While a crystal structure for the closely related N-(thiazol-2-yl)acetamide has been reported, providing foundational geometric data, obtaining structures of this compound bound to its specific protein targets is a key future objective. nih.govhkbu.edu.hk These studies would reveal the precise binding mode, identifying the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For example, molecular docking studies have predicted that the thiazole ring can form π–π stacking interactions with aromatic residues like methionine in kinase binding pockets. nih.gov

This structural information is invaluable for structure-activity relationship (SAR) studies, explaining why certain modifications to the molecule enhance or diminish its activity. It provides a blueprint for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, comparing the binding modes in wild-type versus resistant mutant proteins can offer insights into the molecular basis of drug resistance and guide the development of compounds that can overcome it. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(1,3-thiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling. For example, a mixture of diphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane is stirred at 273 K with triethylamine as a base . Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, the product is extracted with dichloromethane, washed with NaHCO₃ and brine, and crystallized from a methanol/acetone (1:1) mixture .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of the acetamide NH (δ ~10 ppm) and thiazole protons (δ ~7–8 ppm).

- X-Ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å, C-N at ~1.34 Å) and dihedral angles between the acetamide group and aromatic rings (e.g., 75.79° between acetamide and phenyl rings) .

- IR Spectroscopy: Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the amide moiety .

Q. How can purity and yield be optimized during synthesis?

Methodological Answer:

- Recrystallization: Slow evaporation of solvent mixtures (e.g., dichloromethane/methanol) yields high-purity crystals .

- Chromatography: Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted starting materials.

- Yield Optimization: Lower reaction temperatures (273 K) and stoichiometric control of EDC·HCl reduce side reactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer: Crystal packing is stabilized by:

- N–H···N Hydrogen Bonds: Form R₂²(8) ring motifs, creating inversion dimers (N–H distance: ~0.85 Å; N···N distance: ~2.95 Å) .

- C–H···π Interactions: Between phenyl rings (centroid distances: ~3.7 Å) and thiazole rings .

- π–π Stacking: Thiazole rings exhibit weak interactions (centroid separation: ~3.7 Å) .

These interactions are resolved via Hirshfeld surface analysis and Mercury software visualization .

Q. How can structural variations (e.g., substituents on the thiazole ring) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Introducing electron-withdrawing groups (e.g., Cl) on the thiazole ring enhances hydrogen-bonding capacity with biological targets (e.g., enzymes). For example, dichlorophenyl analogs show improved binding due to increased dipole moments .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to targets like penicillin-binding proteins, leveraging the compound’s structural similarity to benzylpenicillin .

Q. How should researchers address contradictions in reported dihedral angles and their implications for reactivity?

Methodological Answer:

- Comparative Crystallography: Analyze multiple crystal structures (e.g., 2,2-diphenyl vs. dichlorophenyl derivatives) to identify trends. For instance, dichlorophenyl derivatives exhibit larger dihedral angles (~61.8°) compared to diphenyl analogs (~12.3°), impacting solubility and bioactivity .

- DFT Calculations: Gaussian09 simulations correlate dihedral angles with electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.